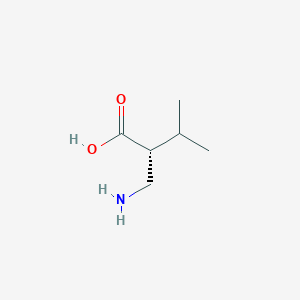

(R)-2-(Aminomethyl)-3-methylbutanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452007 |

Source

|

| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-86-1 |

Source

|

| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analogs of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral γ-aminobutyric acid (GABA) analog. This core structure is the basis for a class of compounds known as gabapentinoids, which have significant therapeutic applications, primarily in the management of neuropathic pain and epilepsy. The pharmacological activity of these compounds is not mediated by direct interaction with GABA receptors, but rather through their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx at presynaptic nerve terminals, leading to a reduction in the release of excitatory neurotransmitters.

This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their structure-activity relationships (SAR), experimental protocols for their evaluation, and the underlying signaling pathways. The information presented is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics targeting the α2δ subunit of VGCCs.

Data Presentation: Structure-Activity Relationships of Pregabalin Analogs

The following table summarizes the in vitro biological activities of a series of structural analogs of pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, which is closely related to the core topic compound. The data is adapted from the work of Belliotti et al. (2005) and highlights the key structural modifications and their impact on binding affinity to the α2δ protein and inhibition of the system L amino acid transporter.

| Compound | R¹ | R² | R³ | R⁴ | α2δ IC₅₀ (nM) | System L IC₅₀ (µM) |

| Pregabalin | H | H | i-Bu | H | 86 | 25 |

| 1 | H | H | H | H | 1000 | >100 |

| 2 | Me | H | i-Bu | H | 65 | 100 |

| 3 | H | Me | i-Bu | H | 120 | 50 |

| 4 | H | H | i-Bu | Me | 250 | >100 |

| 5 | H | H | n-Bu | H | 150 | 40 |

| 6 | H | H | s-Bu | H | 95 | 35 |

| 7 | H | H | t-Bu | H | 300 | >100 |

| 8 | H | H | Ph | H | 500 | >100 |

Data presented as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the binding of a radioligand to the α2δ protein or 50% of the uptake of a substrate by the system L transporter.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α2δ subunit of voltage-gated calcium channels using [³H]gabapentin as the radioligand.

Materials:

-

Membrane Preparation: Porcine or rat brain cortex membranes, or membranes from cells expressing the α2δ-1 subunit.

-

Radioligand: [³H]gabapentin (specific activity ~20-60 Ci/mmol).

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

Non-specific Binding Control: Unlabeled gabapentin or pregabalin (10 µM).

-

Test Compounds: Analogs of this compound.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain cortex in ice-cold 50 mM Tris-HCl, pH 7.4.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer or test compound at various concentrations.

-

50 µL of [³H]gabapentin (final concentration ~5-10 nM).

-

150 µL of membrane preparation (approximately 10-30 µg of protein).

-

-

For determining non-specific binding, add 50 µL of unlabeled gabapentin (10 µM) instead of the test compound.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding data.

-

System L Amino Acid Transporter Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on the system L amino acid transporter using [³H]leucine as the substrate.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells or other suitable cell line expressing the system L transporter.

-

Radiolabeled Substrate: [³H]L-leucine (specific activity ~100-150 Ci/mmol).

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

-

Inhibitor: 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) as a known system L inhibitor for positive control.

-

Test Compounds: Analogs of this compound.

-

Cell Lysis Solution: 0.1 M NaOH.

-

Scintillation Cocktail and Counter.

Procedure:

-

Cell Culture:

-

Culture CHO cells in appropriate medium until they reach confluency in 24-well plates.

-

-

Uptake Assay:

-

On the day of the experiment, wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with uptake buffer containing various concentrations of the test compound or BCH.

-

Initiate the uptake by adding [³H]L-leucine (final concentration ~10-50 nM) to each well.

-

Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

-

Cell Lysis and Counting:

-

Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration in each well (determined by a separate protein assay like BCA).

-

Calculate the percentage of inhibition of [³H]L-leucine uptake by the test compounds.

-

Determine the IC₅₀ values using non-linear regression analysis.

-

Mandatory Visualization

Signaling Pathway of Gabapentinoids

Caption: Mechanism of action of this compound analogs.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining α2δ subunit binding affinity.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Relationship between chemical structure and biological activity.

(R)-2-(Aminomethyl)-3-methylbutanoic Acid: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various bioactive molecules and drugs targeting neurological disorders. This technical guide provides a comprehensive overview of the primary synthetic routes and analytical characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its application in research and development.

Introduction

This compound, a structural analog of γ-aminobutyric acid (GABA), is a crucial building block in medicinal chemistry. Its chiral nature often imparts specific biological activities to the final drug molecule. The most notable application of this compound is in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic drug. The stereochemistry at the C2 position is critical for the biological activity of many of its derivatives, making enantioselective synthesis a key focus of research. This guide will explore various synthetic strategies, including classical resolution and asymmetric synthesis, and detail the characterization techniques used to ensure the purity and structural integrity of the target compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 2-(Aminomethyl)-3-methylbutanoic Acid

Chiral resolution is a classical and widely used method for separating enantiomers.[1] This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers based on their differential solubility and subsequent removal of the resolving agent.[1][]

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: A racemic mixture of 2-(aminomethyl)-3-methylbutanoic acid is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar amount of a chiral resolving agent, such as (S)-(+)-mandelic acid, is added to the solution.[3]

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The less soluble diastereomer will preferentially crystallize out of the solution.[1][3]

-

Separation: The crystallized diastereomeric salt is separated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., triethylamine) to neutralize the resolving agent and liberate the free this compound.[4][5] The resolving agent can then be removed by extraction or precipitation.

Table 1: Quantitative Data for Chiral Resolution

| Parameter | Value | Reference |

| Resolving Agent | (S)-(+)-Mandelic Acid | [3] |

| Diastereomeric Purity (after 2 recrystallizations) | 99:1 ratio of desired diastereomer | [3] |

| Overall Yield | 25 – 29% | [3] |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution methods.[1] Several asymmetric strategies have been developed.

Enzymes are highly stereoselective catalysts and can be employed for the synthesis of chiral compounds. One approach involves the enzymatic resolution of a racemic intermediate.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: A racemic key intermediate, such as (RS)-ethyl-3-cyano-5-methylhexanoate, is synthesized.

-

Enzymatic Resolution: The racemic ester is subjected to hydrolysis catalyzed by a lipase (e.g., Lipolase 100L).[6] The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester.

-

Separation: The hydrolyzed acid and the unreacted ester are separated.

-

Conversion to Target Molecule: The desired enantiomer (either the acid or the ester) is then converted to this compound through a series of chemical transformations, typically involving reduction of the nitrile group.

Table 2: Quantitative Data for Chemoenzymatic Resolution

| Parameter | Value | Reference |

| Enzyme | Lipase | |

| Enantiomeric Excess (ee) | >99% | |

| Yield of Optically Pure Intermediate | 85% |

Another asymmetric approach starts with a readily available chiral molecule. L-valine, a natural amino acid, can serve as a chiral starting material.

Experimental Protocol: Synthesis from L-Valine

-

Diazotization and Hydrolysis: L-valine is converted to (S)-2-hydroxy-3-methylbutanoic acid via a diazotization reaction.

-

Protection: The hydroxyl and carboxyl groups are protected. For instance, the carboxyl group can be converted to a tert-butyl ester.

-

Mitsunobu Reaction: The stereochemistry at the C2 position is inverted using a Mitsunobu reaction with a phthalimide derivative to introduce the nitrogen functionality with the desired (R) configuration.[7]

-

Deprotection: The protecting groups (phthalimide and tert-butyl ester) are removed to yield (R)-2-aminoxy-3-methylbutanoic acid, which can be further converted to the target compound.[7]

Characterization of this compound

Thorough characterization is essential to confirm the structure, purity, and enantiomeric integrity of the synthesized compound.

Physicochemical Properties

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C6H13NO2 | [8] |

| Molecular Weight | 131.18 g/mol | [8] |

| Appearance | White to off-white crystalline solid or powder | [9] |

| CAS Number | 210345-86-1 | [8] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 4: ¹H NMR Data for a Related Structure ((S)-3-(aminomethyl)-5-methylhexanoic acid)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 2.95 | dd | 1H | -CH2-NH2 (one proton) | [3] |

| 2.82 | dd | 1H | -CH2-NH2 (one proton) | [3] |

| 2.44 | dd | 1H | -CH2-COOH (one proton) | [3] |

| 2.25 | dd | 1H | -CH2-COOH (one proton) | [3] |

| 2.06 | m | 1H | -CH-CH2-COOH | [3] |

| 1.69 | m | 1H | -CH(CH3)2 | [3] |

| 1.23 | m | 2H | -CH2-CH(CH3)2 | [3] |

| 0.92 | t | 6H | -CH(CH3)2 | [3] |

Note: Data is for the closely related (S)-enantiomer of a higher homolog, Pregabalin. The general pattern would be similar for the target compound, with adjustments for the specific structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: ¹³C NMR Data for a Related Structure ((S)-3-(aminomethyl)-5-methylhexanoic acid)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 180.6 | -COOH | [3] |

| 45.9 | -CH2-NH2 | [3] |

| 43.4 | -CH2-COOH | [3] |

| 43.1 | -CH-CH2-COOH | [3] |

| 33.2 | -CH2-CH(CH3)2 | [3] |

| 26.2 | -CH(CH3)2 | [3] |

| 23.2, 22.6 | -CH(CH3)2 | [3] |

Note: Data is for the closely related (S)-enantiomer of a higher homolog, Pregabalin.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of the final product.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific compound and may require screening.

-

Mobile Phase: A mixture of solvents, such as ethanol and hexane, is typically used as the mobile phase.[10] The composition of the mobile phase is optimized to achieve good separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection.[10]

-

Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Visualizing the Workflow

Synthesis Pathway: Chiral Resolution

Caption: Chiral resolution of racemic 2-(aminomethyl)-3-methylbutanoic acid.

General Characterization Workflow

Caption: A typical workflow for the characterization of the final product.

Conclusion

The synthesis and characterization of this compound are critical for its application in pharmaceutical development. This guide has detailed the primary synthetic routes, including chiral resolution and asymmetric synthesis, providing experimental insights and quantitative data where available. The characterization section outlines the necessary analytical techniques to ensure the identity, purity, and stereochemical integrity of the compound. The provided workflows and data tables serve as a valuable resource for researchers and scientists engaged in the synthesis and use of this important chiral building block.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. | Sigma-Aldrich [merckmillipore.com]

- 6. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 7. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 8. (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals [advancedbiochemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

The Biological Activity of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Derivatives: A Technical Guide to a Class of GABA Aminotransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (R)-2-(aminomethyl)-3-methylbutanoic acid and its derivatives, with a primary focus on their role as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). This compound, a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a key scaffold for the development of agents that modulate GABAergic neurotransmission. Dysregulation of this system is implicated in a variety of neurological disorders, making GABA-AT a critical therapeutic target.

Introduction to GABAergic Neurotransmission and GABA-AT

In the central nervous system (CNS), the delicate balance between excitatory and inhibitory signals is paramount for proper neuronal function. GABA is the primary inhibitory neurotransmitter, and its activity is crucial for mitigating neuronal hyperexcitability. The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, release, reuptake, and degradation.

GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the key enzyme responsible for the catabolism of GABA. It converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. By inhibiting GABA-AT, the synaptic concentration of GABA can be elevated, thereby enhancing inhibitory neurotransmission. This mechanism of action is the foundation for the therapeutic potential of GABA-AT inhibitors in conditions such as epilepsy, anxiety disorders, and substance addiction.

Mechanism of Action of this compound Derivatives

This compound and its derivatives are designed as mechanism-based inhibitors of GABA-AT. These compounds typically act as suicide substrates, where the enzyme recognizes the inhibitor as its natural substrate (GABA) and initiates its catalytic cycle. However, a reactive intermediate is generated that covalently binds to a critical residue in the enzyme's active site, leading to irreversible inactivation.

The general mechanism involves the formation of a Schiff base between the inhibitor's primary amine and the PLP cofactor in the GABA-AT active site. Subsequent enzymatic steps lead to the generation of a highly reactive species that forms a stable covalent bond with an active site nucleophile, often a lysine residue. This covalent modification permanently disables the enzyme's catalytic activity.

Quantitative Analysis of GABA-AT Inhibitors

While comprehensive quantitative data for a broad series of this compound derivatives is not extensively available in publicly accessible literature, the inhibitory activities of structurally related and well-characterized GABA-AT inhibitors provide valuable benchmarks. The following tables summarize the kinetic parameters for vigabatrin, a clinically approved GABA-AT inhibitor, and other potent investigational compounds.

| Compound | Target | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| Vigabatrin | GABA-AT | 1300 | 2.2 | 28.2 | [1] |

| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | GABA-AT | - | - | 5260 | [1] |

| (E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 250 | 0.25 | 16.7 | [1] |

| (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 530 | 0.74 | 23.3 | [1] |

K_I (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_I indicates a higher binding affinity. k_inact (inactivation rate constant) reflects the maximal rate of enzyme inactivation at saturating inhibitor concentrations. k_inact/K_I is the second-order rate constant that represents the overall efficiency of the inactivator.

Experimental Protocols

The evaluation of this compound derivatives as GABA-AT inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro GABA-AT Inhibition Assay

This assay determines the potency and kinetics of test compounds in inhibiting purified GABA-AT.

Materials:

-

Purified GABA-AT (from porcine or recombinant sources)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

Test compounds (derivatives of this compound)

-

Assay Buffer: 50 mM potassium pyrophosphate, pH 8.5, containing 2.5 mM β-mercaptoethanol.

-

96-well microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of GABA, α-ketoglutarate, NADP⁺, and test compounds in the assay buffer.

-

Prepare a solution of purified GABA-AT in the assay buffer.

-

Prepare a solution of SSADH in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations (or vehicle control)

-

Purified GABA-AT solution

-

-

Pre-incubate the plate at 25°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, NADP⁺, and SSADH.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of NADPH, which is proportional to the rate of GABA-AT activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

For mechanism-based inhibitors, determine the kinetic parameters K_I and k_inact by measuring the rate of enzyme activity loss over time at different inhibitor concentrations.

-

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the GABA-AT signaling pathway and a typical experimental workflow.

GABA-AT Signaling Pathway

Caption: The GABA-AT signaling pathway, highlighting the role of inhibitors.

Experimental Workflow for GABA-AT Inhibition Assay

Caption: A generalized workflow for determining the IC50 of GABA-AT inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the design of novel GABA-AT inhibitors. By elevating synaptic GABA levels, these compounds have the potential to treat a range of neurological disorders characterized by neuronal hyperexcitability. While comprehensive structure-activity relationship data for this specific series is still emerging, the established methodologies for evaluating GABA-AT inhibitors provide a clear path for their preclinical development.

Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with improved therapeutic profiles. Furthermore, in vivo studies in relevant animal models of epilepsy and other neurological conditions will be crucial to validate the therapeutic potential of these promising compounds.

References

Technical Guide: Physicochemical Properties of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (R)-β²-Homovaline hydrochloride, is a chiral β-amino acid derivative. Due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, it serves as a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into peptide-based therapeutics can enhance potency and increase stability against enzymatic degradation.[2] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and its role in synthetic workflows.

Chemical Structure and Identifiers

| IUPAC Name | This compound hydrochloride |

| Synonyms | (R)-β²-Homovaline hydrochloride |

| Molecular Formula | C₆H₁₄ClNO₂[3] |

| Molecular Weight | 167.63 g/mol [3] |

| CAS Number | 1276055-45-8[3] |

| Canonical SMILES | CC(C)C(CN)C(=O)O.Cl |

| InChI Key | VTSGJSAOJMRTGB-JEDNCBNOSA-N |

Physicochemical Properties

| Property | Value | Source & Notes |

| Physical Form | Solid | |

| Melting Point | Not available | Experimental data not found. |

| Solubility | Valued for its solubility, making it suitable for both oral and injectable dosage forms.[1] | Quantitative experimental data (e.g., in g/100 mL) not found. |

| Optical Activity | [α]/D +12.0 ± 1.0° (c = 1 in DMF) | Experimental value. |

| pKa | Not available | Experimental data not found. As a compound with an amino group and a carboxylic acid group, it will have at least two pKa values. |

| logP | ~0.7237 | This is a calculated value for the (S)-enantiomer, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.[4] The logP of the (R)-enantiomer is expected to be identical. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range should be narrow.

-

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound in water.

-

Apparatus: Shaking incubator or magnetic stirrer, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound HCl is added to a known volume of deionized water in a sealed vial.

-

The resulting suspension is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to pellet the undissolved solid.

-

A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

-

The solubility is expressed in units such as mg/mL or g/100 mL.

-

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable groups (the carboxylic acid and the primary amine).

-

Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer, beaker.

-

Procedure:

-

A precisely weighed amount of this compound HCl is dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid group, and the second to the aminomethyl group.

-

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: n-Octanol, water (or a suitable buffer), separatory funnel or vials, shaker, analytical instrument (HPLC or UV-Vis).

-

Procedure:

-

n-Octanol and water are mutually saturated by mixing them vigorously and allowing the phases to separate.

-

A known amount of this compound HCl is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a vial.

-

The vial is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase (aqueous and n-octanol) is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Applications in Drug Development

As a β-amino acid, this compound HCl is a crucial component in the synthesis of peptidomimetics and other complex molecules.[5] Its primary application is in solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain to confer unique structural and functional properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an amino acid like this compound HCl into a peptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Role of β-Amino Acids in Peptidomimetics

The incorporation of β-amino acids like this compound into peptide sequences is a key strategy in drug design. This modification can lead to several advantageous properties.

Caption: Logical relationship showing the role of β-amino acids in creating peptidomimetics.

References

(R)-2-(Aminomethyl)-3-methylbutanoic Acid: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) positions it as a key component in the synthesis of GABA analogues, a class of drugs with significant therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a chiral precursor in the development of novel therapeutics.

Physicochemical and Chiral Properties

The defining feature of this compound is its stereochemistry, which is crucial for its biological activity and its utility in asymmetric synthesis. The properties of the unprotected molecule and its common derivatives are summarized below.

| Property | This compound | This compound hydrochloride | Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | C₂₁H₂₃NO₄[1] |

| Molecular Weight | 131.17 g/mol [2] | 167.63 g/mol | 353.4 g/mol [1] |

| Appearance | - | - | White powder |

| Optical Rotation | - | - | [α]²⁰/D = -21 ± 2º (c=1 in DMF) |

| Purity (HPLC) | - | - | ≥ 99% |

| Storage Conditions | - | Inert atmosphere, Room Temperature | 0-8 °C |

Synthesis and Experimental Protocols

The enantioselective synthesis of β-amino acids like this compound is a key challenge in organic chemistry. Common strategies include the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, the Hofmann rearrangement of substituted succinic acid derivatives, and enzymatic resolutions.[3] Below is a representative, multi-step synthetic approach adapted from established methods for preparing chiral β-amino acids.

Representative Synthetic Pathway

Caption: A potential synthetic route to this compound.

Experimental Protocol: Synthesis via Resolution of Diastereomeric Salts

This protocol describes a classical approach to obtaining the desired enantiomer through the resolution of a racemic mixture.

Step 1: Synthesis of Racemic 3-amino-4-methylpentanoic acid

-

Reaction Setup: A solution of isovaleraldehyde and malonic acid in a suitable solvent (e.g., pyridine) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Condensation: The mixture is heated to reflux to facilitate a Knoevenagel condensation, followed by decarboxylation to yield 4-methyl-2-pentenoic acid.

-

Michael Addition: The α,β-unsaturated acid is then subjected to a Michael addition with ammonia to introduce the amino group at the β-position, yielding racemic 3-amino-4-methylpentanoic acid.

-

Workup and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.

Step 2: Resolution of Enantiomers

-

Salt Formation: The racemic 3-amino-4-methylpentanoic acid is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution.

-

Diastereomer Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts (e.g., the (R,R)-salt). The differing solubilities of the diastereomeric salts are key to this separation.

-

Isolation of Diastereomer: The crystallized salt is collected by filtration and washed with a cold solvent to remove impurities.

-

Liberation of the Free Amino Acid: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with a strong acid (e.g., HCl) to liberate the enantiomerically enriched amino acid. The chiral resolving agent can be recovered from the filtrate.

Step 3: Hofmann Rearrangement to this compound

-

Amide Formation: The carboxylic acid group of (R)-3-amino-4-methylpentanoic acid is converted to a primary amide, for example, by reaction with thionyl chloride followed by ammonia.

-

Rearrangement: The amide is then subjected to a Hofmann rearrangement using an aqueous solution of bromine and sodium hydroxide. This reaction proceeds with retention of configuration at the chiral center.

-

Purification: The final product, this compound, is isolated and purified by techniques such as ion-exchange chromatography or recrystallization.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4] Its structural resemblance to GABA allows for the development of analogues with improved pharmacokinetic and pharmacodynamic properties.

Role as a GABA Analogue Precursor

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] However, its therapeutic use is limited by its inability to cross the blood-brain barrier. GABA analogues, such as pregabalin and gabapentin, are designed to overcome this limitation and are widely used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[6] this compound serves as a key chiral building block for the synthesis of these and other novel GABA analogues.

Signaling Pathways

As a precursor to GABA analogues, the biological effects of molecules derived from this compound are primarily mediated through the modulation of neuronal signaling.

GABAergic System Modulation

While not directly binding to GABA receptors, many GABA analogues, including the well-studied pregabalin, exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This reduction in excitatory signaling contributes to the anticonvulsant, analgesic, and anxiolytic effects of these drugs.

Caption: Mechanism of action for GABA analogues derived from the title compound.

Conclusion

This compound is a strategically important chiral building block for the synthesis of pharmaceutically active compounds. Its defined stereochemistry and structural similarity to GABA make it an invaluable precursor for the development of novel drugs targeting the central nervous system. The continued exploration of efficient and stereoselective synthetic routes to this and related β-amino acids will undoubtedly fuel further innovation in the field of drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals [advancedbiochemicals.com]

- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

The Neuroprotective Potential of (R)-2-(Aminomethyl)-3-methylbutanoic acid and its Analogs: A Technical Overview for Drug Development

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(aminomethyl)-3-methylbutanoic acid , a derivative of the amino acid valine, has emerged as a compound of interest in the exploration of neuroprotective therapeutics. While direct research on this specific molecule is nascent, its structural and functional similarity to the well-established neuroprotective agent, pregabalin, provides a strong rationale for its investigation. This technical guide synthesizes the available information on this class of compounds, with a primary focus on the extensive data available for pregabalin, to illuminate the potential neuroprotective mechanisms and therapeutic applications of this compound.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound and its analogs are believed to be multifactorial, targeting key pathways involved in neuronal injury and cell death. The primary mechanism of action is attributed to its interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction does not directly block the channel but modulates its function, leading to a reduction in the influx of calcium ions at presynaptic nerve terminals.[3][4] This reduction in intracellular calcium has several downstream neuroprotective consequences:

-

Reduction of Excitotoxicity: By limiting calcium influx, the release of excitatory neurotransmitters, most notably glutamate, is attenuated.[1][3][5][6] Excessive glutamate release is a hallmark of ischemic brain injury and other neurological insults, leading to excitotoxicity and neuronal death.

-

Anti-inflammatory Effects: These compounds have been shown to suppress neuroinflammation. This is achieved in part by inhibiting the activation of microglia and astrocytes, key glial cells involved in the inflammatory response in the central nervous system (CNS).[7][8] Furthermore, they can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][8]

-

Anti-apoptotic Activity: A significant body of evidence points to the anti-apoptotic effects of this class of molecules. They have been shown to decrease the expression of pro-apoptotic proteins like caspase-3 and Bax, while preserving the levels of anti-apoptotic proteins such as Bcl-2.[7][9]

-

Reduction of Oxidative Stress: The compounds exhibit antioxidant properties by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like glutathione peroxidase (GSH-Px) and catalase (CAT).[4][10] This helps to mitigate the damaging effects of reactive oxygen species (ROS) that are generated during events like cerebral ischemia and reperfusion.

Signaling Pathways and Molecular Targets

The neuroprotective actions of this compound analogs are mediated through the modulation of several key signaling pathways.

One critical pathway involves the Brain-Derived Neurotrophic Factor (BDNF) . Studies have demonstrated that treatment with pregabalin can upregulate the expression of BDNF in the perilesional cortex and hippocampus following cerebral ischemia.[1][11] BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

dot

Another important pathway is the inhibition of the High Mobility Group Box 1 (HMGB1) signaling pathway . HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from damaged cells, can trigger a potent inflammatory response. Pregabalin has been shown to mitigate microglial activation and neuronal injury by inhibiting this pathway in the context of radiation-induced brain injury.[2]

dot

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Pregabalin mitigates microglial activation and neuronal injury by inhibiting HMGB1 signaling pathway in radiation-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregabalin as a Neuroprotector after Spinal Cord Injury in Rats: Biochemical Analysis and Effect on Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Pregabalin on Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuroprotective effects of pregabalin after cerebral ischemia...: Ingenta Connect [ingentaconnect.com]

- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregabalin as a neuroprotector after spinal cord injury in rats: biochemical analysis and effect on glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregabalin affords retinal neuroprotection in diabetic rats: Suppression of retinal glutamate, microglia cell expression and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neurotoxic effect of long-term use of high-dose Pregabalin and the role of alpha tocopherol in amelioration: implication of MAPK signaling with oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. balkanmedicaljournal.org [balkanmedicaljournal.org]

- 11. The neuroprotective effects of pregabalin after cerebral ischemia by occlusion of the middle cerebral artery in rats - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(Aminomethyl)-3-methylbutanoic acid potential in metabolic disorder studies.

An In-Depth Technical Guide to the Potential of (R)-2-(Aminomethyl)-3-methylbutanoic acid in Metabolic Disorder Studies

Introduction

This compound is a chiral amino acid derivative, structurally related to the essential branched-chain amino acid (BCAA) valine. While direct and extensive research on its specific role in metabolic disorders is nascent, its structural characteristics suggest a potential for modulating key pathways implicated in metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome.[1] This compound serves as a versatile building block in the synthesis of various bioactive molecules and peptide-based therapeutics, highlighting its potential in drug development.[1][2]

This technical guide provides a comprehensive framework for investigating the potential of this compound in metabolic disorder research. It outlines hypothesized mechanisms of action based on its structural similarity to BCAAs and gamma-aminobutyric acid (GABA), details relevant experimental protocols for its characterization, and presents data in a structured format for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for experimental design.

| Property | Value | Reference |

| CAS Number | 210345-86-1 | [3] |

| Molecular Formula | C6H13NO2 | [3] |

| Molecular Weight | 131.18 g/mol | [3] |

| Appearance | White powder | [2] |

| Chirality | (R)-enantiomer | [1][3] |

Hypothesized Mechanisms of Action

The therapeutic potential of this compound in metabolic disorders can be hypothesized through two primary avenues: its role as a BCAA analog and its potential interaction with the GABAergic system.

Modulation of Branched-Chain Amino Acid (BCAA) Metabolism

Chronic elevation of circulating BCAAs (leucine, isoleucine, and valine) is strongly associated with metabolic diseases, including insulin resistance, type 2 diabetes, and obesity.[4][5][6] Dysregulation of BCAA metabolism can impair insulin signaling and promote inflammation and lipotoxicity.[4][7] As an analog of valine, this compound could potentially:

-

Compete with natural BCAAs for transport or enzymatic pathways, thereby altering their metabolism.

-

Modulate signaling pathways downstream of BCAA sensing, such as the mTORC1 pathway, which is a key regulator of cell growth and metabolism.[7][8]

Caption: Hypothetical modulation of the BCAA-mTORC1 signaling pathway.

Interaction with the GABAergic System

Gamma-aminobutyric acid (GABA) is not only a primary inhibitory neurotransmitter in the central nervous system but also plays a significant role in peripheral metabolic regulation.[9][10] In pancreatic islets, GABA is synthesized and secreted by β-cells and is involved in regulating insulin and glucagon secretion.[11] The aminomethyl group in this compound suggests its potential to act as a GABA analog. Potential effects include:

-

Modulating β-cell function and insulin release by interacting with GABA receptors on islet cells.[11]

-

Systemic metabolic effects , as peripheral GABA administration has been shown to suppress food intake and induce weight loss in animal models of obesity.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals [advancedbiochemicals.com]

- 4. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Branched Chain Amino Acids in Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain amino acids and cardiometabolic diseases: biomarker, causal agent, or both? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Role of GABA in the Secretory Function of Pancreatic β-Cells: Its Hypothetical Implication in β-Cell Degradation in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synergistic effects of peripheral GABA and GABA-transaminase inhibitory drugs on food intake control and weight loss in high-fat diet-induced obese mice [frontiersin.org]

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, also known as (R)-Fmoc-β2-homovaline, is a crucial building block in the synthesis of specialized peptides.[1][2] As a derivative of a beta-amino acid, its incorporation into peptide chains can impart unique conformational constraints and proteolytic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its application in solid-phase peptide synthesis (SPPS), offering strategic advantages due to its base-lability and acid stability.[] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with generalized experimental protocols for in-house determination of these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid is presented below. This data is essential for accurate reagent preparation and experimental planning.

| Property | Value | Reference |

| CAS Number | 501331-02-8 | [1][4] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][4] |

| Molecular Weight | 353.41 g/mol | [4] |

| Appearance | White powder | [1][4] |

| Purity | ≥ 98% or ≥ 99% (by HPLC) | [2][4] |

| Optical Rotation | [α]D²⁰ = -21 ± 2º (c=1 in DMF) | [1][4] |

| Storage Conditions | 0 - 8 °C | [1][4] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for achieving high coupling efficiency during solid-phase peptide synthesis.[5] Poor solubility can result in incomplete reactions and the formation of deletion sequences in the target peptide.[5] While specific quantitative solubility data for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid is not extensively published, general principles for Fmoc-amino acids apply.

Qualitative Solubility: Fmoc-protected amino acids, including Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, are generally characterized by good solubility in polar aprotic solvents commonly used in peptide synthesis.[][5][6] The bulky, hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[5][6]

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[][6]

-

Moderate Solubility: Tetrahydrofuran (THF).[6]

Quantitative Solubility Data for Analogous Fmoc-Amino Acids: To provide a frame of reference, the following table summarizes publicly available quantitative solubility data for other Fmoc-amino acids. It is important to note that these values can be influenced by factors such as solvent purity, temperature, and the specific amino acid side chain.[5]

| Compound | Solvent | Solubility | Notes |

| Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) | DMSO | 100 mg/mL (203.45 mM) | Ultrasonic assistance required.[5] |

| Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) | DMF | ≥ 10 mg/mL (≥ 20.35 mM) | [5] |

| General Fmoc-amino acids | PolarClean | > 0.4 M | Most are highly soluble (>0.9 M).[7] |

Stability Characteristics

The stability of the Fmoc protecting group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis.[]

Acid Stability: The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups (e.g., tBu, Trt, Pbf) and for the final cleavage of the peptide from the resin, which is typically performed with strong acids like trifluoroacetic acid (TFA).[8]

Base Lability: The Fmoc group is intentionally designed to be labile to basic conditions, particularly secondary amines.[8] This allows for its selective removal from the N-terminus of the growing peptide chain without disturbing acid-labile protecting groups or the resin linkage.[8]

-

Deprotection Reagents: The most common reagent for Fmoc removal is a 20% solution of piperidine in DMF.[9]

-

Mechanism of Deprotection: The cleavage occurs through a β-elimination mechanism initiated by the base, resulting in the formation of dibenzofulvene and carbon dioxide, which liberates the free amine on the peptide chain.

-

Stability towards Tertiary Amines: The stability of the Fmoc group towards tertiary amines like N,N-diisopropylethylamine (DIPEA) or pyridine is limited and depends on factors such as base concentration, solvent, and temperature.[8]

Experimental Protocols

Due to the lack of specific published data for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, the following protocols provide robust, generalized methods for determining solubility and stability.

Protocol 1: Determination of Saturation Solubility by HPLC

This protocol outlines a method to quantify the saturation solubility of the compound in a solvent of interest.

Materials:

-

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

-

Selected solvents (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Reverse-phase C18 column

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial.

-

-

Equilibration:

-

Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[5]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.[6]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.[6]

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the compound by UV absorbance at approximately 265 nm or 301 nm.[6]

-

-

Quantification:

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Protocol 2: Assessment of Stability in Solution by HPLC

This protocol monitors the degradation of the compound over time under specific conditions (e.g., in a deprotection cocktail).

Materials:

-

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

-

Solvent or solution for stability testing (e.g., 20% piperidine in DMF)

-

Quenching solution (e.g., 1% TFA in acetonitrile/water)

-

HPLC system as described in Protocol 1

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid of known concentration in a suitable solvent (e.g., DMF).

-

-

Initiation of Stability Test:

-

Add a known volume of the stock solution to the test solution (e.g., 20% piperidine in DMF) at a constant temperature.

-

-

Time-Point Sampling:

-

At designated time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by diluting the aliquot in a quenching solution to stop further degradation.

-

-

HPLC Analysis:

-

Analyze each quenched time-point sample by HPLC using the method described in Protocol 1.

-

-

Data Analysis:

-

Measure the peak area of the intact Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid at each time point.

-

Plot the percentage of the remaining compound against time to determine the degradation rate and half-life under the tested conditions.

-

Visualized Workflows and Pathways

Fmoc Deprotection Pathway

The following diagram illustrates the base-induced β-elimination mechanism for the removal of the Fmoc protecting group.

Caption: Base-induced deprotection of an Fmoc-protected peptide.

Experimental Workflow: Solubility Determination

This diagram outlines the logical steps for experimentally determining the saturation solubility of the target compound.

Caption: Workflow for determining saturation solubility via HPLC.

Experimental Workflow: Stability Assessment

This diagram shows the process for evaluating the stability of the compound in a given solution over time.

Caption: Workflow for assessing compound stability over time.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid, CasNo.501331-02-8 BOC Sciences United States [bocscichem.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Comprehensive Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic Acid

This technical guide provides an in-depth overview of (R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, potential biological activities, and applications, with a focus on data presentation, experimental protocols, and pathway visualizations.

Chemical Identity and Synonyms

This compound is a non-proteinogenic β-amino acid. Its structure is analogous to the proteinogenic amino acid L-valine, with an additional methylene group in the backbone, classifying it as a β-homovaline.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (2R)-2-(aminomethyl)-3-methylbutanoic acid |

| Common Synonyms | (R)-β-Homovaline, (R)-beta-Homovaline |

| CAS Number | 210345-86-1[1] |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [2] |

| Protected Analogs | Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid (CAS: 191664-14-9)[3], Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid (CAS: 501331-02-8)[4] |

Physicochemical Properties

Detailed physicochemical data for the free amino acid is not extensively published. However, based on its structure and data for similar compounds, it is expected to be a white crystalline solid soluble in water and polar organic solvents.

Table 2: Predicted and Reported Physicochemical Properties

| Property | Value/Information | Source |

| Appearance | White to off-white powder (for protected analogs) | --INVALID-LINK-- |

| Solubility | Expected to be soluble in water | General knowledge of amino acids |

| Optical Rotation | [α]D²⁰ = -21 ± 2º (c=1 in DMF) for Fmoc-protected version | [4] |

Synthesis Protocols

Proposed Experimental Protocol: Asymmetric Synthesis via Michael Addition

This proposed protocol is based on the well-established Michael addition of a chiral amine to an α,β-unsaturated ester.

Objective: To synthesize this compound.

Materials:

-

Methyl 3-methyl-2-butenoate

-

(R)-(+)-α-Methylbenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

10% Palladium on carbon (Pd/C)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

Procedure:

-

Asymmetric Michael Addition:

-

To a solution of methyl 3-methyl-2-butenoate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM) at 0 °C, add (R)-(+)-α-methylbenzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is the diastereomeric mixture of the Michael adduct. Purify by column chromatography on silica gel to isolate the desired (R,R)-diastereomer.

-

-

Boc Protection:

-

Dissolve the purified Michael adduct (1.0 eq) in a mixture of THF and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and sodium bicarbonate (2.0 eq).

-

Stir the mixture at room temperature overnight.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

-

Hydrogenolysis (Removal of Chiral Auxiliary):

-

Dissolve the Boc-protected intermediate in methanol.

-

Add 10% Pd/C catalyst (10% w/w).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the Boc-protected β-amino ester.

-

-

Ester Hydrolysis:

-

Dissolve the Boc-protected β-amino ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the Boc-protected this compound.

-

-

Deprotection:

-

Dissolve the Boc-protected acid in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final product, this compound.

-

Diagram of Proposed Synthesis Workflow:

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

The Fmoc- and Boc-protected derivatives of (R)-β-homovaline are commercially available and are used in solid-phase peptide synthesis (SPPS). The incorporation of β-amino acids into peptides can confer unique structural properties and increased resistance to enzymatic degradation.

Drug Development and Neuroprotection

As a GABA (γ-aminobutyric acid) analog, this compound and its derivatives are of interest for their potential to modulate neurotransmitter activity. This is exemplified by the structural similarity to drugs like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), which is used to treat epilepsy, neuropathic pain, and anxiety.

While specific biological data for the title compound is scarce in public literature, it is hypothesized to interact with neuronal signaling pathways. The general neuroprotective mechanisms of β-amino acids may involve:

-

GABA Receptor Modulation: Acting as agonists or antagonists at GABA receptors, thereby influencing neuronal excitability.

-

Enzyme Inhibition: Potentially inhibiting enzymes involved in GABA metabolism.

-

Ion Channel Interaction: Modulating the function of calcium or other ion channels involved in neurotransmission.

Diagram of Potential Neuromodulatory Signaling:

Caption: Hypothesized interaction points of this compound in a GABAergic synapse.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the free form of this compound is limited. Data for related compounds and its protected forms can be found in various chemical supplier databases and platforms like PubChem. Researchers synthesizing this compound would need to perform full characterization.

Table 3: Expected Spectroscopic Features

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet), methylene protons adjacent to the amine, and the methine proton at the chiral center. |

| ¹³C NMR | Resonances for the carboxyl carbon, the two chiral carbons, the aminomethyl carbon, and the carbons of the isobutyl group. |

| IR | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching. |

| Mass Spec | A molecular ion peak corresponding to its molecular weight (131.17) and characteristic fragmentation patterns. |

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. Its structural similarity to known neuroactive compounds suggests it as a promising scaffold for the design of novel therapeutics, particularly for neurological disorders. While detailed biological studies and optimized, documented synthesis protocols are still emerging, the foundational knowledge presented in this guide provides a strong basis for further investigation and application of this compound by researchers and drug development professionals.

References

(R)-2-(Aminomethyl)-3-methylbutanoic acid CAS number lookup

An In-depth Technical Guide on (R)-2-(Aminomethyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This compound, a chiral non-proteinogenic β-amino acid, is a crucial building block in medicinal chemistry and drug development. Its structure incorporates a valine side chain, leading to its common name, (R)-β-homovaline.

CAS Number: 210345-86-1

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Synonyms | (R)-beta-Homovaline |

Synthesis Protocols

The enantioselective synthesis of this compound is a critical step for its application in pharmaceuticals. While various methods for the synthesis of β-amino acids exist, a common strategy involves the stereoselective alkylation of a chiral β-alanine equivalent.

Illustrative Synthetic Pathway: Asymmetric Alkylation

A representative, though not exhaustive, synthetic approach involves the diastereoselective alkylation of a chiral amide derived from β-alanine. This method, while not specific to the exact target molecule in the cited literature, provides a foundational experimental workflow.

Experimental Workflow: General Asymmetric Alkylation

Caption: General workflow for asymmetric synthesis of β-amino acids.

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced therapeutic potential. The incorporation of this β-amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound into a peptide sequence generally follows standard Fmoc-based SPPS protocols. The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Fmoc-SPPS Cycle

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF. The completion of this step can be monitored using a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: The Fmoc-protected this compound is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Biological Activity and Applications

The incorporation of this compound into peptides has been explored for various therapeutic applications, primarily focusing on antimicrobial and neuroprotective activities.

Antimicrobial Activity

Peptides containing β-amino acids, including β-homovaline, have shown promise as antimicrobial agents. The structural modifications introduced by β-amino acids can enhance the peptide's ability to disrupt microbial membranes while potentially reducing toxicity to mammalian cells.

While specific quantitative data for peptides containing solely this compound are not extensively available in the public domain, the general principle is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

Table: Representative Antimicrobial Activity Data for β-Amino Acid-Containing Peptides

| Peptide | Target Organism | MIC (µM) | MBC (µM) |

| AMP2 (example) | Acinetobacter baumannii | 1.5 ± 0.25 | 2.25 ± 0.12 |

| AMP2 (example) | Listeria monocytogenes | 1.5 ± 0.25 | 2.25 ± 0.12 |

| AMPs (general range) | Gram-positive & Gram-negative bacteria | 1.5 - 12.5 | 2.25 - 25 |

Note: The data presented are from a study on various antimicrobial peptides and are illustrative of the type of quantitative data generated. Specific values for peptides containing this compound would require targeted synthesis and testing.[1]

Neuroprotective Effects

Derivatives of amino acids are being investigated for their neuroprotective properties. While direct evidence for this compound is limited, the broader class of compounds is of interest. For example, novel baicalein amino acid derivatives have demonstrated significant neuroprotective effects against oxidative stress-induced neurotoxicity in SH-SY5Y cells.

Table: Illustrative Neuroprotective Activity of Amino Acid Derivatives

| Compound | Cell Line | Assay | EC50 (µM) |

| Baicalein Amino Acid Derivative 8 | SH-SY5Y | tert-butyl hydroperoxide-induced neurotoxicity | 4.31 |

| Baicalein (parent compound) | SH-SY5Y | tert-butyl hydroperoxide-induced neurotoxicity | 24.77 |

| Edaravone (positive control) | SH-SY5Y | tert-butyl hydroperoxide-induced neurotoxicity | 5.62 |

Note: This data is for baicalein derivatives and serves as an example of the quantitative assessment of neuroprotective effects.[2]

Signaling Pathways

Logical Relationship Diagram: From Compound to Biological Effect

Caption: The role of the title compound in achieving biological effects.

Conclusion

This compound is a valuable chiral building block for the synthesis of peptidomimetics with enhanced stability and biological activity. Its primary application lies in the fields of antimicrobial and neuroprotective drug discovery. Further research is warranted to elucidate its specific interactions with biological targets and to fully characterize the quantitative structure-activity relationships of peptides containing this unique β-amino acid.

References

- 1. Antibacterial activity of peptides and bio-safety evaluation: in vitro and in vivo studies against bacterial and fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Chiral Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Abstract